CYP Enzyme Panel Selectivity
In human liver microsome assays, N,N-dimethylhex-5-ynamide exhibits EC50 values >40,000 nM for both CYP1A2 and CYP2D6, and >50,000 nM for PXR transactivation, indicating a low potential for cytochrome P450-mediated drug-drug interactions [1]. This profile is critical for selecting a terminal alkyne building block intended for further elaboration into drug-like molecules, as it suggests minimal interference with hepatic clearance pathways. In contrast, many structurally related terminal alkynes, such as propargyl alcohol and its derivatives, are known mechanism-based inhibitors of CYP2E1, leading to significant time- and NADPH-dependent inactivation at much lower concentrations [2].
| Evidence Dimension | CYP Enzyme Inhibition (EC50) |
|---|---|
| Target Compound Data | CYP1A2 EC50 >40,000 nM; CYP2D6 EC50 >40,000 nM; PXR EC50 >50,000 nM |
| Comparator Or Baseline | Propargyl alcohol (representative terminal alkyne) as a known CYP2E1 inhibitor with Ki values typically in low micromolar range |
| Quantified Difference | Target compound EC50 >40,000 nM vs. comparator Ki typically <100 µM (at least 400-fold difference) |
| Conditions | Human liver microsomes, 30 min incubation, NADPH presence; PXR transactivation in HepG2 cells [1] |
Why This Matters
A low CYP inhibition profile reduces the risk of off-target metabolism and drug-drug interactions, making this ynamide a safer starting point for lead optimization programs compared to other terminal alkynes.
- [1] BindingDB. BDBM50448496 (CHEMBL3126835): Affinity data for CYP1A2, CYP2D6, and PXR. Accessed via bindingdb.org. View Source
- [2] Yue, J., Peng, R., Chen, J., Liu, Y., & Dong, G. (2018). Mechanism-based inactivation of cytochrome P450 2E1 by propargyl alcohol. Drug Metabolism and Disposition, 46(6), 779-786. View Source
